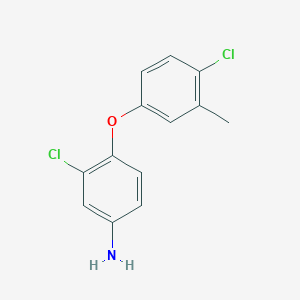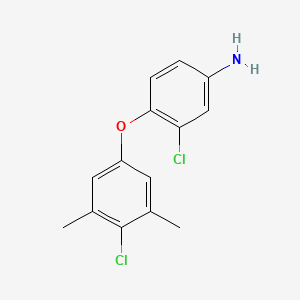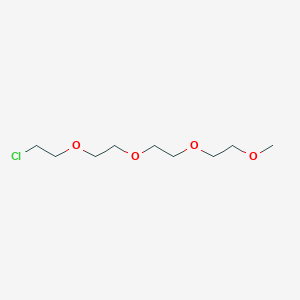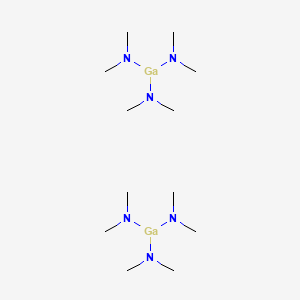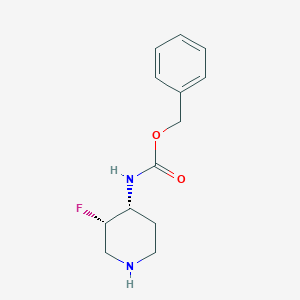
(5-Chloro-2-hydroxy-phenyl)-urea
概要
説明
“(5-Chloro-2-hydroxy-phenyl)-urea” is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 . It is also known by other synonyms such as N-(5-Chloro-2-hydroxyphenyl)-urea and Chlorzoxazone Impurity 3 .
Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular formula of C7H7ClN2O2 and a molecular weight of 186.6 . Further physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Anticancer Research
Urea derivatives, including compounds related to (5-Chloro-2-hydroxy-phenyl)-urea, have shown promise in cancer research. In particular, N,N'-diarylureas were identified as activators of eIF2α kinase, which play a crucial role in inhibiting cancer cell proliferation. These compounds, through modulation of translation initiation, have been suggested as potential leads for developing non-toxic and target-specific anticancer agents (Denoyelle et al., 2012).
Plant Biology and Cytokinin Activity
In plant biology, urea derivatives like this compound have been studied for their cytokinin-like activity, which is essential for cell division and differentiation in plants. Some urea derivatives have been found to exceed the activity of natural cytokinins and are used extensively in in vitro plant morphogenesis studies. Their structure-activity relationship has been a subject of research, providing insights into their role in enhancing adventitious root formation (Ricci & Bertoletti, 2009).
Synthesis and Antiproliferative Activity
The synthesis of various phenyl-urea derivatives and their antiproliferative activity against a range of cancer cell lines has been a significant area of research. Some of these derivatives have shown broad-spectrum antiproliferative activity, indicating their potential in cancer treatment. These studies help in understanding the structure-activity relationships of these compounds and their effectiveness against different types of cancer (Al-Sanea et al., 2018).
Microtubule Stability and Cancer Therapy
Research has also delved into how certain N-Phenyl-N'-(2-chloroethyl)ureas interact with β-tubulin, a component of microtubules, in cancer cells. This interaction is crucial for understanding the mechanism of action of potential chemotherapeutic agents that target microtubules (Fortin et al., 2011).
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures have been shown to interact with various proteins and enzymes
Mode of Action
It’s known that the compound can form hydrogen bonds and other non-covalent associations . These interactions could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways
Pharmacokinetics
The compound’s solubility and stability, which can influence its bioavailability, can be affected by hydrogen bonding and other non-covalent interactions .
Result of Action
It’s known that the compound can form hydrogen bonds and other non-covalent associations , which could potentially alter the function of target proteins or enzymes, leading to changes in cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-Chloro-2-hydroxy-phenyl)-urea. For instance, the compound’s interactions with its targets can be affected by factors such as pH, temperature, and the presence of other molecules
生化学分析
Biochemical Properties
(5-Chloro-2-hydroxy-phenyl)-urea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity and stability. For instance, this compound can inhibit certain enzymes by binding to their active sites, thereby modulating their catalytic functions. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may affect metabolic pathways by interacting with key enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds and other non-covalent interactions with specific amino acid residues in the active sites of enzymes, leading to their inhibition or activation. Additionally, this compound may interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions contribute to the overall biochemical and cellular effects of the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, this compound may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed in animal studies, highlighting the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating these pathways, this compound can affect the overall metabolic state of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active or passive transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cells, this compound may localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound may accumulate in the nucleus, mitochondria, or other organelles, where it can exert its biochemical effects. The localization of this compound within cells is crucial for its activity and function, as it determines the specific biomolecules and pathways it interacts with .
特性
IUPAC Name |
(5-chloro-2-hydroxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-1-2-6(11)5(3-4)10-7(9)12/h1-3,11H,(H3,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYTZADDSVJMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
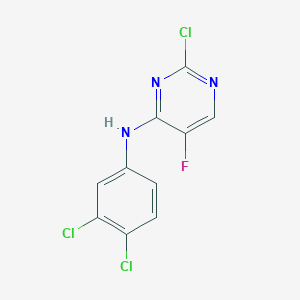

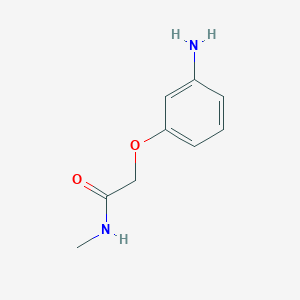

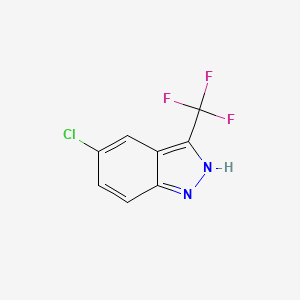

![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)
